molecular formula C22H18N2O4 B1227381 2-[3-[2-furanyl(oxo)methyl]-1-indolyl]-N-(2-methoxyphenyl)acetamide

2-[3-[2-furanyl(oxo)methyl]-1-indolyl]-N-(2-methoxyphenyl)acetamide

Cat. No. B1227381
M. Wt: 374.4 g/mol
InChI Key: XFFILBVOIUUCMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-[2-furanyl(oxo)methyl]-1-indolyl]-N-(2-methoxyphenyl)acetamide is an indolyl carboxylic acid.

Scientific Research Applications

Antibacterial and Antifungal Properties

  • A study by Debnath and Ganguly (2015) synthesized and characterized a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, including compounds similar to the requested molecule. These compounds exhibited promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).

Antioxidant Activity

  • Research by Gopi and Dhanaraju (2020) focused on synthesizing N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluating their antioxidant activity. Some synthesized compounds showed significant antioxidant activity in ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods (Gopi & Dhanaraju, 2020).

Herbicide Metabolism

  • A study by Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, including compounds structurally similar to the one . The study investigated the metabolism of these herbicides in human and rat liver microsomes, providing insights into their metabolic activation pathways (Coleman et al., 2000).

Drug Synthesis and Pharmacology

  • A study focused on the synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate for the production of azo disperse dyes, demonstrating a novel catalytic hydrogenation process for its synthesis (Zhang, 2008).

Chemotherapeutic Potential

  • Research conducted by Habernickel (2002) discussed pyridazino(4,5-b)indole-1-acetamide compounds with various activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic. This study highlighted the potential pharmaceutical applications of compounds structurally similar to the requested molecule (Habernickel, 2002).

properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

2-[3-(furan-2-carbonyl)indol-1-yl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C22H18N2O4/c1-27-19-10-5-3-8-17(19)23-21(25)14-24-13-16(15-7-2-4-9-18(15)24)22(26)20-11-6-12-28-20/h2-13H,14H2,1H3,(H,23,25)

InChI Key

XFFILBVOIUUCMG-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CO4

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CO4

solubility

1.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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